molecular formula C15H16ClFN2OS B11116434 (3-Chloro-4-fluoro-1-benzothiophen-2-yl)(4-ethylpiperazin-1-yl)methanone

(3-Chloro-4-fluoro-1-benzothiophen-2-yl)(4-ethylpiperazin-1-yl)methanone

Cat. No.: B11116434
M. Wt: 326.8 g/mol
InChI Key: CTXGOBAOTJJNFV-UHFFFAOYSA-N
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Description

(3-Chloro-4-fluoro-1-benzothiophen-2-yl)(4-ethylpiperazin-1-yl)methanone is an organic compound that belongs to the class of benzothiophenes This compound is characterized by the presence of a benzothiophene core substituted with chloro and fluoro groups, and a methanone moiety linked to an ethylpiperazine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Chloro-4-fluoro-1-benzothiophen-2-yl)(4-ethylpiperazin-1-yl)methanone typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of Benzothiophene Core: The benzothiophene core can be synthesized through cyclization reactions involving thiophenol and suitable halogenated precursors.

    Substitution Reactions: Introduction of chloro and fluoro substituents on the benzothiophene ring is achieved through electrophilic aromatic substitution reactions.

    Methanone Formation: The methanone group is introduced via acylation reactions using appropriate acyl chlorides.

    Attachment of Ethylpiperazine: The final step involves the nucleophilic substitution reaction where ethylpiperazine is attached to the methanone moiety.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

(3-Chloro-4-fluoro-1-benzothiophen-2-yl)(4-ethylpiperazin-1-yl)methanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of thiols or thioethers.

    Substitution: Nucleophilic substitution reactions can replace the chloro or fluoro groups with other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction can produce thiols.

Scientific Research Applications

(3-Chloro-4-fluoro-1-benzothiophen-2-yl)(4-ethylpiperazin-1-yl)methanone has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structure and pharmacological properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (3-Chloro-4-fluoro-1-benzothiophen-2-yl)(4-ethylpiperazin-1-yl)methanone involves interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (3-Chloro-4-fluoro-1-benzothiophen-2-yl)(1-pyrrolidinyl)methanone
  • (3-Chloro-4-fluoro-1-benzothiophen-2-yl)-pyrazol-1-ylmethanone

Uniqueness

Compared to similar compounds, (3-Chloro-4-fluoro-1-benzothiophen-2-yl)(4-ethylpiperazin-1-yl)methanone is unique due to the presence of the ethylpiperazine moiety, which may confer distinct pharmacological properties and reactivity. This uniqueness makes it a valuable compound for further research and development.

Properties

Molecular Formula

C15H16ClFN2OS

Molecular Weight

326.8 g/mol

IUPAC Name

(3-chloro-4-fluoro-1-benzothiophen-2-yl)-(4-ethylpiperazin-1-yl)methanone

InChI

InChI=1S/C15H16ClFN2OS/c1-2-18-6-8-19(9-7-18)15(20)14-13(16)12-10(17)4-3-5-11(12)21-14/h3-5H,2,6-9H2,1H3

InChI Key

CTXGOBAOTJJNFV-UHFFFAOYSA-N

Canonical SMILES

CCN1CCN(CC1)C(=O)C2=C(C3=C(C=CC=C3S2)F)Cl

Origin of Product

United States

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